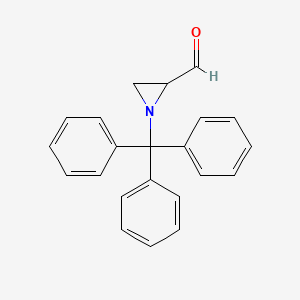

2-Formyl-1-trityl-aziridine

説明

Overview of Aziridines as Strained Heterocycles and Reactive Intermediates in Organic Synthesis

The chemistry of aziridines is largely dictated by the inherent strain in their three-membered ring structure. This strain facilitates a variety of ring-opening reactions, making them versatile precursors for a wide range of nitrogen-containing molecules. clockss.orgrsc.org

The bond angles in an aziridine ring are approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. nih.gov This angular distortion, known as Baeyer strain, along with torsional strain from eclipsing hydrogen atoms, results in a high degree of ring strain (approximately 26-27 kcal/mol). clockss.orgnih.gov This stored energy is the driving force behind the high reactivity of aziridines. sci-hub.sersc.org

The reactivity of aziridines is characterized by their susceptibility to nucleophilic ring-opening reactions. numberanalytics.com These reactions are often regio- and stereoselective, allowing for the controlled synthesis of complex molecules. scispace.com The presence of an electron-withdrawing group on the nitrogen atom, as in N-acyl or N-sulfonyl aziridines, can further activate the ring towards nucleophilic attack. clockss.orgbioorg.org In contrast, N-alkylaziridines are generally less reactive and may require acid catalysis to facilitate ring-opening. bioorg.org

The ability to undergo regio- and stereoselective ring-opening makes aziridines invaluable building blocks for the synthesis of a diverse array of biologically active nitrogen-containing compounds. bioorg.orgbas.bg These include:

Amino acids: Ring-opening of aziridine-2-carboxylates can yield both α- and β-amino acid derivatives. bioorg.org

Alkaloids: Aziridines serve as key intermediates in the total synthesis of various alkaloids. researchgate.net

β-Lactam antibiotics: The strained aziridine ring can be a precursor to the four-membered β-lactam ring found in many antibiotics. sci-hub.se

Anticancer agents: Several natural products with anticancer properties, such as Mitomycin C, contain an aziridine moiety. wiley-vch.de

The versatility of aziridines in synthesis stems from their ability to introduce a nitrogen atom and create new stereocenters with high predictability. scispace.com

Inherent Strain and Reactivity Profile of the Three-Membered Ring System

Importance of Chiral Aziridines in Asymmetric Synthesis

Chiral aziridines, which are enantiomerically pure, have become increasingly important in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. sci-hub.sebas.bg

Chiral aziridines can function in two primary ways in asymmetric synthesis:

Chiral Synthons: As chiral building blocks, the stereochemistry of the aziridine is directly incorporated into the final product. Their ring-opening reactions allow for the stereocontrolled formation of new chiral centers. scispace.comresearchgate.net

Chiral Auxiliaries: A chiral aziridine can be temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, leaving behind an enantiomerically enriched product. sci-hub.sescispace.com

The use of chiral aziridines has been instrumental in the synthesis of numerous optically pure compounds. bioorg.org

Despite their utility, the large-scale synthesis of enantiomerically pure aziridines presents several challenges. nih.gov Many methods for aziridination can be difficult and laborious to perform on a large scale. nih.gov Developing efficient and scalable catalytic enantioselective methods for the synthesis of aziridines from readily available starting materials like olefins remains an active area of research. sci-hub.seresearchgate.net

Aziridines as Chiral Synthons and Auxiliaries

Positioning of 2-Formyl-1-trityl-aziridine as a Key Chiral Building Block

This compound has emerged as a significant chiral building block in organic synthesis. The trityl (triphenylmethyl) group on the nitrogen atom serves as a bulky protecting group, which can influence the stereochemical outcome of reactions and enhance the stability of the aziridine ring. The formyl group at the C-2 position provides a reactive handle for a variety of chemical transformations. bioorg.org

The combination of the chiral aziridine core, the bulky trityl protecting group, and the versatile formyl functionality makes this compound a valuable intermediate for the synthesis of complex, optically active molecules. Its utility is demonstrated in the synthesis of various biologically active compounds, where precise control of stereochemistry is crucial. researchgate.net

Chemical Stability and Configurational Stability of this compound

The stability of this compound is a key feature that enables its utility in multi-step synthesis. The presence of the bulky trityl (triphenylmethyl) group on the nitrogen atom is crucial for both its chemical and configurational stability.

Chemical Stability : Research has demonstrated that the aziridine and aldehyde functionalities can coexist in a stable form within the same molecule. In a relevant synthesis, the reduction of an N-trityl aziridine ester using diisobutylaluminium hydride (DIBAL) yielded the corresponding N-trityl aziridine aldehyde, which was isolated as a bench-stable solid. sigmaaldrich.com This indicates that the compound is not prone to premature condensation or decomposition under typical handling conditions. The stability is further enhanced by the bulky trityl group, which sterically shields the strained aziridine ring. Commercial suppliers provide this compound as a solid with high purity, recommending refrigerated storage, which attests to its manageable stability for laboratory use. researchgate.netsigmaaldrich.com

Configurational Stability : The configurational integrity of the chiral center at the C-2 position of the aziridine ring is paramount for its application in asymmetric synthesis. The use of the bulky trityl protecting group plays a significant role in minimizing the risk of epimerization (loss of stereochemical purity) during the synthesis of the aziridine ring itself. This ensures that the stereochemistry derived from the starting material, typically L-serine, is preserved in the final aldehyde product, making it a reliable chiral building block.

Synthetic Equivalency to L-Serinal

While not always explicitly stated as a direct one-to-one replacement, this compound functions as a synthetic equivalent to L-serinal, another crucial chiral building block derived from L-serine. google.comnih.gov L-serinal and its derivatives are widely used for the asymmetric synthesis of unusual amino acids and other complex molecules. google.com

The equivalency is based on several key aspects:

Shared Chiral Origin : Both compounds are synthesized from the naturally occurring amino acid L-serine, inheriting its stereochemistry. researchgate.netgoogle.com

Core Functional Group : Both are chiral α-amino aldehydes (or protected versions thereof), which serve as key electrophiles in carbon-carbon bond-forming reactions.

Synthetic Applications : Like L-serinal, this compound is employed in the stereoselective synthesis of complex molecules. For instance, it has been used in reactions with glycals to produce C-glycosyl-aminoethyl sulfide derivatives and serves as a precursor for aziridine-conjugated amino acids and peptides. sigmaaldrich.comsigmaaldrich.com

Essentially, this compound offers an alternative to L-serinal derivatives, with the N-trityl aziridine moiety providing a different set of properties regarding stability and subsequent reaction pathways compared to the oxazolidine or other protecting group strategies commonly used for L-serinal.

Overview of the Trityl Protecting Group in Aziridine Chemistry

The trityl (Tr) group is a widely used protecting group for the nitrogen atom in aziridine chemistry. It is characterized by its significant steric bulk and its acid-labile nature. scispace.com Aziridines bearing an N-trityl group are classified as "non-activated" aziridines. This means the nitrogen atom remains basic, and the aziridine ring is less susceptible to nucleophilic attack compared to "activated" aziridines, which have electron-withdrawing groups (like sulfonyl groups) on the nitrogen. sigmaaldrich.com

Role of the Trityl Group in Influencing Reactivity and Stability

The trityl group profoundly influences the chemical behavior of the aziridine ring.

Stability : The primary role of the trityl group is to enhance the stability of the aziridine. Its large size sterically hinders the approach of nucleophiles and reagents that could lead to undesired ring-opening or decomposition. This steric protection was noted in the synthesis of aziridinomitosenes, where the presence of a deactivating group combined with the trityl group promoted the molecule's stability. sigmaaldrich.com

Reactivity : The steric bulk of the trityl group also modulates reactivity, sometimes preventing reactions altogether. For example, N-trityl methyleneaziridines were found to be unreactive toward acid chlorides, a reaction that proceeds with less hindered N-alkyl substrates. Similarly, in some catalytic reactions, the bulky trityl group can impede the necessary coordination of the catalyst to the nitrogen atom, leading to no reaction or reduced efficiency. sigmaaldrich.comresearchgate.net This deactivation makes the aziridine ring stable enough to tolerate a range of reaction conditions, allowing for selective transformations at other parts of the molecule.

Trityl Group as a Protecting Group for Amino Alcohols in Aziridine Synthesis

A common and effective strategy for synthesizing N-trityl aziridines involves the use of 1,2-amino alcohols as precursors. This method is particularly relevant as this compound is derived from L-serine, which is an amino alcohol.

The general synthetic sequence is as follows:

Protection : The amino group of the starting amino alcohol (e.g., N-Trityl-L-serine methyl ester) is first protected with the trityl group. This step typically proceeds in high yield. google.com

Activation : The hydroxyl group is converted into a good leaving group, often by mesylation (reaction with methanesulfonyl chloride) or tosylation. researchgate.net

Cyclization : Treatment with a base induces an intramolecular S_N2 reaction, where the protected nitrogen atom displaces the leaving group to form the aziridine ring.

This method provides a stereospecific route to chiral N-trityl aziridines, preserving the stereochemistry of the original amino alcohol.

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| 1 | N-Protection | Trityl chloride (TrCl), Triethylamine (Et₃N) | |

| 2 | OH-Activation | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) | researchgate.net |

| 3 | Ring Closure | Base (e.g., NaOH, K₂CO₃) |

Deprotection Strategies for N-Trityl Aziridines

Removing the trityl group to reveal the free N-H aziridine can be a challenging step due to the potential for the sensitive aziridine ring to undergo unwanted reactions under the deprotection conditions. Several methods have been developed to achieve this transformation.

| Method | Reagents | Conditions | Comments | Reference |

|---|---|---|---|---|

| Mild Acidolysis | Trifluoroacetic acid (TFA) | Low temperature in CH₂Cl₂ | Common but risks ring-opening if conditions are too harsh. | |

| Acidolysis with Silane Scavenger | Methanesulfonic acid, Triethylsilane | - | The silane traps the trityl cation, preventing side reactions. | sigmaaldrich.com |

| Reductive Deprotection | Lithium (Li), Naphthalene (catalytic) | THF at 0 °C | A non-acidic method, useful for acid-sensitive substrates. | |

| Acid-Catalyzed Hydrolysis | p-Toluenesulfonic acid | Methanol/Water | Used for ring-opening and deprotection in one step. |

特性

IUPAC Name |

1-tritylaziridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUUUDUJOWNVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725582 | |

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173277-15-1 | |

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Organic Transformations of 2-formyl-1-trityl-aziridine

Ring-Opening Reactions of the Aziridine Moiety

The inherent strain of the aziridine ring (26-27 kcal/mol) makes it susceptible to ring-opening reactions, a key strategy for synthesizing a variety of functionalized molecules. clockss.org These reactions can be initiated by nucleophiles or electrophiles, leading to the cleavage of one of the carbon-nitrogen bonds. The regioselectivity and stereoselectivity of these openings are critical aspects that determine the synthetic utility of the aziridine.

Nucleophilic Ring Opening

Nucleophilic attack is a common method for opening the aziridine ring. clockss.org The reactivity of the aziridine towards nucleophiles is enhanced when an electron-withdrawing group is attached to the nitrogen atom, as this stabilizes the forming negative charge and makes the nitrogen a better leaving group. nih.gov

The site of nucleophilic attack, either at the C-2 or C-3 position, is a key determinant of the final product structure. This regioselectivity is influenced by steric and electronic factors of the aziridine and the nature of the nucleophile. nih.govfrontiersin.org

Regioselectivity and Stereoselectivity of Ring Opening

Attack at C-2 by Amines

While specific studies on the reaction of 2-Formyl-1-trityl-aziridine with amines are not extensively detailed in the provided search results, the general principles of aziridine chemistry suggest that amines can act as nucleophiles to open the aziridine ring. The bulky trityl group would likely influence the approach of the amine nucleophile.

Attack at C-3 (β-carbon) by Heteroatom Nucleophiles (e.g., for α-amino acid synthesis)

The nucleophilic ring-opening of aziridine-2-carboxylates at the C-3 position by heteroatom nucleophiles is a well-established method for the synthesis of α-amino acids. clockss.org This regioselectivity is favored as it leads to the formation of a β-amino acid precursor. For instance, the reaction of (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid with higher-order cuprates proceeds with high regioselectivity to afford a variety of homochiral α-amino acids. rsc.org However, when the aziridine is more sterically hindered, the reaction can become less regioselective. rsc.org

In a related context, the ring-opening of activated aziridine-2-carboxylates with fluoride ions has been shown to occur exclusively at the more substituted C-2 carbon, leading to α-fluoro-β-alanine derivatives. nih.gov This highlights the nuanced interplay of steric and electronic effects in determining the regiochemical outcome.

Influence of Electron-Withdrawing Groups on Regioselectivity

Electron-withdrawing groups (EWGs) on the aziridine nitrogen significantly activate the ring towards nucleophilic attack. clockss.org These groups stabilize the negative charge that develops on the nitrogen atom during the ring-opening process, making it a better leaving group. nih.gov Common EWGs include sulfonyl groups (like tosyl and nosyl) and carbonyl groups. clockss.org The presence of an EWG generally enhances the rate of reaction compared to non-activated or N-alkylated aziridines. clockss.org The formyl group at C-2 in this compound also acts as an electron-withdrawing group, which can influence the reactivity and regioselectivity of ring-opening reactions. umich.edu

Catalysts can significantly enhance the efficiency and selectivity of aziridine ring-opening reactions.

Lewis Acids: Lewis acids can activate the aziridine ring by coordinating to the nitrogen atom, making the C-N bonds more susceptible to nucleophilic attack. organic-chemistry.org For example, BF₃·OEt₂ has been used as a catalyst for the regioselective ring-opening of N-sulfonyl-protected aziridyl alcohols with azole nucleophiles, favoring attack at the C-3 position. nih.gov Copper(II) triflate (Cu(OTf)₂) has also been shown to be an effective Lewis acid catalyst for the Sₙ2-type ring-opening of 2-aryl-N-tosylaziridines with alcohols, yielding nonracemic 1,2-amino ethers with high regioselectivity and enantioselectivity. organic-chemistry.orgiitk.ac.in

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for a variety of transformations, including the ring-opening of aziridines. organic-chemistry.org They can catalyze the regioselective ring-opening of aziridines with acid anhydrides to produce β-amino esters in good to excellent yields. organic-chemistry.orgnih.gov NHCs have also been used to catalyze the chemoselective ring-opening of N-tosyl aziridines with aldehydes, leading to carboxylates of 1,2-amino alcohols. organic-chemistry.org Theoretical studies suggest that free NHC acts as a catalyst precursor, promoting the initial ring-opening of the aziridine. rsc.org

Organocatalysts: Other organocatalysts, such as the superbase 1,5,7-triazabicyclo nih.govnih.govdec-5-ene (TBD), have been employed for the ring-opening of N-tosylaziridines with acid anhydrides. nih.gov Chiral phase-transfer catalysts have also been used in the organocatalytic ring-opening of N-tosyl protected aziridines by β-ketoesters, affording optically active aminoethyl functionalized compounds with high enantiomeric excess. nih.govrsc.org

Data Tables

Table 1: Regioselectivity in Nucleophilic Ring Opening of Aziridines

| Aziridine Substrate | Nucleophile | Catalyst/Conditions | Major Product | Reference |

| (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid | Higher order cuprates | - | α-Amino acid | rsc.org |

| Boc- and Cbz-activated aziridine-2-carboxylates | [¹⁸F]Fluoride | Microwave heating | α-[¹⁸F]Fluoro-β-alanine (attack at C-2) | nih.gov |

| N-Tosylaziridines | Acid anhydrides | N-Heterocyclic Carbene | β-Amino ester | organic-chemistry.org |

| N-Sulfonyl-protected aziridyl alcohols | Azoles | BF₃·OEt₂ | C-3 opened product | nih.gov |

| 2-Aryl-N-tosylaziridines | Alcohols | Cu(OTf)₂ | 1,2-Amino ethers (attack at benzylic carbon) | organic-chemistry.org |

Table 2: Catalyzed Ring-Opening Reactions of Aziridines

| Catalyst | Aziridine Substrate | Nucleophile | Product | Reference |

| N-Heterocyclic Carbene | N-Tosyl aziridines | Aldehydes | Carboxylates of 1,2-amino alcohols | organic-chemistry.org |

| 1,5,7-Triazabicyclo nih.govnih.govdec-5-ene (TBD) | N-Tosylaziridines | Acid anhydrides | β-Amino esters | nih.gov |

| Chiral Phase-Transfer Catalyst | N-Tosyl protected aziridines | β-Ketoesters | Optically active aminoethyl functionalized compounds | nih.gov |

| BF₃·OEt₂ | N-Sulfonyl-protected aziridyl alcohols | Azoles | C-3 opened product | nih.gov |

| Cu(OTf)₂ | 2-Aryl-N-tosylaziridines | Alcohols | 1,2-Amino ethers | organic-chemistry.org |

Ring Opening with Acid Anhydrides for β-Amino Ester Synthesis

Acid-Promoted Ring Opening and Stabilization of Transition States

Reactions Involving the Formyl (Aldehyde) Group

The formyl group of this compound is a key site for a variety of organic transformations, allowing for the construction of more complex molecular architectures.

The carbonyl-ene reaction is a powerful carbon-carbon bond-forming reaction where an alkene with an allylic hydrogen (the 'ene') reacts with a carbonyl compound (the 'enophile') to form a homoallylic alcohol. thieme-connect.com This reaction is particularly effective with electron-deficient aldehydes, such as this compound, and often requires the use of a Lewis acid to activate the carbonyl group. thieme-connect.com

N-trityl aziridine-2-(S)-carboxaldehyde has been shown to be an efficient substrate for carbonyl-ene reactions with various activated alkenes in the presence of Lewis acids, leading to chiral β-amino alcohols. thieme-connect.com The diastereoselectivity of this reaction is highly dependent on the Lewis acid employed. thieme-connect.com

For example, the use of SnCl₄ as a Lewis acid generally results in high anti-diastereoselectivity. thieme-connect.com This selectivity can be rationalized by the Cram-chelation model, where the tin atom coordinates to both the carbonyl oxygen and the aziridine nitrogen. In this chelated intermediate, the bulky N-trityl group effectively blocks the si face of the carbonyl, directing the nucleophilic attack of the alkene to the re face. ru.nlthieme-connect.com

In contrast, when BF₃·OEt₂ is used, the diastereomeric ratio can be reversed, although the reasons for this are not fully understood. thieme-connect.com Other Lewis acids, such as TiCl₄, may lead to complex product mixtures, while Sc(OTf)₃ has been found to be unreactive in certain cases. thieme-connect.com The choice of alkene also influences the reaction's success and stereochemical outcome. thieme-connect.com

The following table summarizes the diastereoselectivity observed in the carbonyl-ene reaction of N-trityl aziridine-2-(S)-carboxaldehyde with various alkenes and Lewis acids: thieme-connect.com

| Entry | Alkene | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | 1,1-Diphenylethene | SnCl₄ | 2a | 85 | 95:5 |

| 2 | 1,1-Diphenylethene | BF₃·OEt₂ | 2a | 80 | 20:80 |

| 5 | 2-Phenylpropene | SnCl₄ | 2b | 75 | 95:5 |

| 7 | α-Methylstyrene | SnCl₄ | 2c | 30 | 80:20 |

| 8 | α-Methylstyrene | BF₃·OEt₂ | 2c | 25 | 60:40 |

| 9 | Methylenecyclohexane | SnCl₄ | 2d | 70 | 90:10 |

| 11 | β-Pinene | BF₃·OEt₂ | 2e | 65 | - |

Data sourced from Thieme Connect. thieme-connect.com

This diastereoselective carbonyl-ene reaction provides a facile and efficient route to various chiral β-amino alcohols, which are valuable building blocks in the synthesis of biologically important molecules. thieme-connect.com

Carbonyl-Ene Reactions

Role of Lewis Acids (e.g., SnCl4) in Activating the Carbonyl Group

Lewis acids play a crucial role in activating the carbonyl group of aziridine-2-carboxaldehydes, including the N-trityl protected variant, towards nucleophilic attack. Strong Lewis acids like tin(IV) chloride (SnCl4) coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. harvard.eduresearchgate.net This activation is essential for promoting reactions that might otherwise be sluggish due to the electronic nature of the aziridine ring.

The coordination of the Lewis acid not only enhances reactivity but also influences the stereochemical course of the reaction. harvard.eduresearchgate.net By locking the conformation of the aldehyde, the Lewis acid helps to establish a well-defined transition state, leading to higher diastereoselectivity in nucleophilic additions. harvard.eduresearchgate.net For instance, in Mukaiyama aldol reactions, the choice of Lewis acid can determine whether the reaction proceeds through a chelation-controlled or a non-chelation-controlled pathway, thereby dictating the stereochemistry of the resulting β-hydroxy ketone. msu.educore.ac.uk

The effectiveness of Lewis acid catalysis is dependent on several factors, including the nature of the Lewis acid itself, the solvent, and the specific nucleophile used. harvard.edunih.gov While strong Lewis acids like SnCl4 are effective, they are required in stoichiometric amounts in some conventional Mukaiyama aldol reactions. chemistryviews.org However, advancements have led to the development of catalytic systems, including those that can function in aqueous media. chemistryviews.orgnih.gov

Cram-Chelation Model for Explaining Diastereoselectivity

The stereochemical outcome of nucleophilic additions to α-chiral aldehydes, such as this compound, can often be rationalized using the Cram-chelation model. bham.ac.ukscribd.com This model is particularly relevant when the α-substituent contains a heteroatom capable of chelating with the metal cation of the nucleophile or an added Lewis acid. bham.ac.ukscribd.comnih.gov

In the context of this compound, the nitrogen atom of the aziridine ring and the carbonyl oxygen can form a five-membered chelate ring with a metal ion (e.g., from a Grignard reagent or a Lewis acid like SnCl4). nih.govscribd.com This chelation locks the molecule into a rigid conformation where the aldehyde group and the aziridine ring are syn-coplanar. uwindsor.ca

This rigid structure presents two diastereotopic faces of the carbonyl group to the incoming nucleophile. To minimize steric hindrance, the nucleophile preferentially attacks from the less hindered face, which is typically opposite to the bulky trityl group and the larger substituent on the aziridine ring. bham.ac.ukuwindsor.ca This chelation-controlled pathway often leads to the formation of the syn diastereomer as the major product. nih.govuwindsor.ca The predictability of this model is a powerful tool in stereoselective synthesis, allowing for the controlled formation of a specific stereoisomer. bham.ac.ukscribd.com

It is important to note that the validity of the Cram-chelation model depends on the presence of a chelating metal and a protecting group on the nitrogen that allows for chelation. bham.ac.uk In the absence of strong chelation, other models like the Felkin-Anh model may better predict the stereochemical outcome. bham.ac.uknih.govuwindsor.ca

Addition of Organometallic Reagents to Aziridine-2-carboxaldehydes

The addition of organometallic reagents, such as Grignard and organozinc reagents, to aziridine-2-carboxaldehydes is a significant method for forming new carbon-carbon bonds and creating a new stereocenter. nih.gov The stereoselectivity of these additions is highly dependent on the nitrogen protecting group, the substitution pattern on the aziridine ring, and the reaction conditions. nih.gov

For N-protected aziridine-2-carboxaldehydes, high syn-selectivity is often observed with certain protecting groups. nih.gov This selectivity is attributed to a chelation-controlled transition state where the metal center of the organometallic reagent coordinates to both the aziridine nitrogen and the carbonyl oxygen. nih.gov This chelation model is analogous to the behavior seen in reactions with α,β-epoxy aldehydes, where strong coordinating metals favor syn products. nih.gov

The choice of the organometallic reagent and any additives can significantly influence the diastereomeric ratio of the products. nih.gov For instance, the addition of a strong chelating agent like TMEDA can disrupt the chelation control and lower the syn-selectivity. nih.gov The mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. saskoer.ca In many cases, particularly with esters or acid halides, a double addition can occur, leading to tertiary alcohols. saskoer.ca

Below is a table summarizing the diastereoselectivity of Grignard reagent additions to a cis-N-benzyl-aziridine-2-carboxaldehyde, illustrating the effect of additives.

| Entry | Grignard Reagent | Additive | Solvent | syn:anti Ratio |

| 1 | MeMgBr | None | Toluene | >99:1 |

| 2 | MeMgBr | LiBr | Toluene | >99:1 |

| 3 | MeMgBr | TMEDA | Toluene | 92:8 |

| 4 | MeMgBr | 12-crown-4 | Toluene | 98:2 |

Data sourced from reference nih.gov.

This table demonstrates the high intrinsic syn-selectivity and how it can be modulated by additives that interfere with the chelation of the magnesium ion.

Mukaiyama Aldol Reactions

The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that utilizes a silyl enol ether as a nucleophile and a carbonyl compound as an electrophile, typically in the presence of a Lewis acid. nih.gov This reaction has been successfully applied to this compound and its derivatives to generate β-(aziridin-2-yl)-β-hydroxy ketones with high stereoselectivity. researchgate.netresearchgate.net

The reaction between an optically pure aziridine-2-carboxaldehyde and various silyl enol ethers, promoted by a Lewis acid such as zinc chloride (ZnCl2), can proceed with high diastereoselectivity. researchgate.netresearchgate.net For example, the reaction of optically pure 1-(α-methylbenzyl)-aziridine-2-carboxaldehyde with silyl enol ethers in the presence of ZnCl2 afforded β-(aziridin-2-yl)-β-hydroxy ketones with a diastereomeric ratio of up to 98:2 and in high yields (>82%). researchgate.net The resulting aldol adducts are valuable intermediates for the synthesis of more complex molecules, such as polyketides, alkaloids, and macrolides. researchgate.net

The stereochemical outcome of the Mukaiyama aldol reaction is highly dependent on the substrates, the Lewis acid catalyst, and the reaction conditions. msu.edu The reaction is believed to proceed through an acyclic transition state, and the stereoselectivity can be controlled to favor either syn or anti products. msu.edu

In the Mukaiyama aldol reaction of chiral α-alkoxy aldehydes, including aziridine-2-carboxaldehydes, a chelation-controlled transition state is often invoked to explain the observed high diastereoselectivity. researchgate.netresearchgate.netresearchgate.net When a bidentate Lewis acid like TiCl4 or SnCl4 is used, it can coordinate to both the carbonyl oxygen and the nitrogen atom of the aziridine ring. researchgate.net This coordination creates a rigid, cyclic transition state. researchgate.netresearchgate.net

This chelation model forces the aldehyde to adopt a specific conformation, leading to a preferential attack of the silyl enol ether from one of the diastereotopic faces. researchgate.net Specifically, the reaction is proposed to proceed via a transition state where the Lewis acid is coordinated to the nitrogen and carbonyl oxygen, leading to the formation of the erythro (or syn) isomer. researchgate.net The nucleophile attacks the si-face of the aldehyde, resulting in a highly stereoselective transformation. researchgate.net In contrast, the use of a monodentate Lewis acid like BF3·OEt2 can lead to a non-chelation-controlled pathway, resulting in the opposite diastereomer. msu.educore.ac.uk

Stereoselective Formation of β-(aziridin-2-yl)-β-hydroxy ketones

Dimerization of Aziridine Aldehydes and its Influence on Reactivity

Unprotected or certain N-substituted aziridine aldehydes have a propensity to exist as dimers. scholaris.ca This dimerization can have a significant influence on their reactivity and the stereoselectivity of their transformations. scholaris.ca While this compound is sterically hindered by the bulky trityl group, the concept of dimerization is relevant to the broader class of aziridine aldehydes.

The dimeric structure can augment the stereoselectivity of reactions. scholaris.ca For example, in indium-mediated allylations, the dimeric form of an aziridine aldehyde led to higher stereoselectivity compared to a monomeric equivalent (a bisulfite adduct). scholaris.ca This suggests that the dimeric arrangement may enhance reactivity through secondary interactions. scholaris.ca Furthermore, in reductive amination reactions, the lack of crossover between two differently substituted aziridine aldehyde dimers indicates that the reaction likely proceeds through the dimeric intermediates. scholaris.ca The formation of dimers and their subsequent reactions can be a key factor in achieving high levels of stereocontrol in the synthesis of complex molecules derived from aziridine aldehydes. scholaris.ca

Amphoteric Nature of Aziridine Aldehydes

Aziridine aldehydes, such as this compound, are notable examples of amphoteric molecules, meaning they possess both nucleophilic and electrophilic centers. nih.govgoogle.com The lone pair of electrons on the nitrogen atom of the aziridine ring imparts nucleophilic character, while the aldehyde group serves as an electrophilic site. This duality allows these compounds to react with both electrophiles and nucleophiles, leading to a wide array of chemical transformations. google.com

The inherent strain of the aziridine ring further contributes to its reactivity, making it susceptible to ring-opening reactions. nih.gov This amphoteric nature is a key feature that enables its participation in complex reaction cascades and multicomponent reactions. nih.govgoogle.com

Mechanisms of Dimerization and Subsequent Reactions

In the absence of other reactants, this compound can undergo dimerization. google.comresearchgate.net The mechanism involves the nucleophilic nitrogen of one aziridine aldehyde molecule attacking the electrophilic carbonyl carbon of another. This process can lead to the formation of stable, polycyclic dimers. researchgate.net For instance, the dimerization of an unsubstituted aziridine aldehyde has been shown to proceed through the coupling of the N-H bond of one molecule with the C=O bond of another, followed by the coupling of the resulting O-H bond to an adjacent C=O bond. researchgate.net The equilibrium between the monomeric and dimeric forms can be influenced by factors such as concentration and the presence of solvents. google.com

These dimers can then participate in subsequent reactions. For example, they can react with other molecules, such as vinyl aldehyde, to form more complex polycyclic compounds through addition and cyclization pathways. researchgate.net

Multicomponent Reactions (MCRs)

The amphoteric character of this compound makes it an ideal component in multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. google.commdpi.com These reactions are highly atom-economical and offer a powerful tool for generating molecular diversity. mdpi.com

Aldehyde-Amine-Alkyne (A3-Coupling) Reactions

This compound can participate in A3-coupling reactions, which involve the condensation of an aldehyde, an amine, and an alkyne to produce propargylamines. libretexts.orgrsc.org In this context, the aziridine aldehyde serves as the aldehyde component. The reaction is typically catalyzed by a metal, such as copper or silver, and proceeds through the in-situ formation of an imine or iminium ion intermediate from the aldehyde and amine. mdpi.comlibretexts.orgencyclopedia.pub This intermediate is then attacked by a metal acetylide, generated from the alkyne, to form the final propargylamine product. libretexts.org The versatility of the A3-coupling allows for the introduction of various substituents, leading to a diverse range of propargylamine derivatives. rsc.org

Aziridine Aldehyde-Driven Peptide Macrocyclization

A significant application of this compound and its derivatives is in the macrocyclization of peptides. nih.govresearchgate.netresearchgate.net This process is a powerful strategy for creating cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts. uni-kiel.de The reaction typically involves the aziridine aldehyde dimer, a linear peptide, and an isocyanide in a multicomponent reaction. nih.govrsc.org

Mechanistic studies have revealed that this macrocyclization does not follow the traditional Ugi four-component condensation pathway. nih.govrsc.org Instead, evidence points towards an imidoanhydride pathway. nih.govrsc.orgebrary.net In this proposed mechanism, the aziridine aldehyde, peptide, and isocyanide react to form a reactive imidoanhydride intermediate. nih.gov Subsequent intramolecular reactions involving the pendent aziridine nucleophile lead to the formation of the macrocyclic product. nih.govebrary.net This pathway deviates significantly from the expected Ugi reaction, which would typically result in a different product. nih.gov

The key steps in the proposed imidoanhydride pathway for peptide macrocyclization are outlined below:

| Step | Description |

| 1 | Condensation of the N-terminal amine of the peptide with the aziridine aldehyde to form an iminium ion intermediate. ebrary.net |

| 2 | Attack of the isocyanide on the iminium ion, followed by the intramolecular attack of the peptide's C-terminal carboxylate to form a mixed anhydride. ebrary.net |

| 3 | Rearrangement of the mixed anhydride to a more stable imidoanhydride intermediate. nih.gov |

| 4 | Intramolecular nucleophilic attack by the pendent aziridine nitrogen onto the imidoanhydride, leading to ring closure and formation of the macrocycle. nih.govebrary.net |

This pathway successfully rationalizes the observed products and the high efficiency of the macrocyclization process. nih.gov

The aziridine aldehyde-driven peptide macrocyclization is characterized by excellent diastereoselectivity and a high effective molarity. nih.govrsc.org The high diastereoselectivity is attributed to the specific, concerted nature of the cyclization process within the imidoanhydride pathway. nih.gov The reaction often proceeds with a high degree of stereochemical control, leading to the preferential formation of one diastereomer. nih.gov

The concept of "effective molarity" refers to the apparent concentration of one reactive end of a molecule in the vicinity of the other reactive end. uni-kiel.de In this macrocyclization, the pre-organization of the linear precursor, facilitated by non-covalent interactions, brings the reactive termini into close proximity, resulting in a high effective molarity. researchgate.netuni-kiel.de This high effective molarity favors the intramolecular cyclization over competing intermolecular oligomerization reactions, leading to high yields of the desired macrocyclic product. nih.govuni-kiel.de

Imidoanhydride Pathway

Stereochemical Control and Diastereoselectivity in Transformations

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The inherent chirality of the aziridine ring, coupled with the reactivity of the formyl group, allows for the generation of new stereocenters. The diastereoselectivity of these transformations is governed by a delicate interplay of steric and electronic factors, which can be manipulated to favor the formation of a desired stereoisomer.

Factors Governing Stereoselectivity (e.g., protecting groups, chelating effects, conformational preferences)

The ability to control the stereochemistry in reactions of this compound is influenced by several key factors, including the nature of the protecting group on the aziridine nitrogen, the potential for chelation control, and the conformational biases of the molecule.

Chelating Effects: Chelation control can be a powerful tool for directing stereoselectivity in the addition of nucleophiles to carbonyl compounds containing a nearby Lewis basic atom. nih.gov In the case of this compound, the aziridine nitrogen and the formyl oxygen can act as a bidentate ligand, coordinating to a Lewis acid or the metal cation of an organometallic reagent. This chelation locks the molecule into a rigid, cyclic conformation, exposing one face of the aldehyde to nucleophilic attack. The stereochemical outcome is then dictated by the geometry of this chelate complex rather than by non-chelated models like the Felkin-Anh model. nih.govresearchgate.net For example, the addition of Grignard reagents or other organometallics in the presence of Lewis acids like MgBr₂ or ZnCl₂ can proceed via a chelation-controlled pathway, often leading to high diastereoselectivity. nih.gov The effectiveness of chelation is dependent on the solvent and the specific Lewis acid used. nih.gov

Conformational Preferences: The three-membered aziridine ring is highly strained, which limits its conformational flexibility. ethz.ch The substitution pattern on the ring and the bulky N-trityl group further define its preferred conformation. The stereochemical outcome of additions to the C2-formyl group is often rationalized using the Felkin-Anh model, which considers the steric interactions in the transition state. researchgate.net This model predicts that the nucleophile will attack the carbonyl group from the face opposite the largest substituent adjacent to the carbonyl. In many reactions of this compound, the interplay between the sterically demanding trityl group and the aziridine ring itself creates a strong conformational preference that leads to high diastereoselectivity, consistent with predictions from established stereochemical models. researchgate.netnih.gov

The following table summarizes the influence of different factors on the diastereoselectivity of reactions involving aziridine-2-carboxaldehydes.

| Factor | Description | Expected Outcome |

| Bulky N-Protecting Group (Trityl) | The large trityl group sterically shields one face of the molecule and restricts rotation. umich.edu | Directs nucleophilic attack to the less hindered face of the formyl group, increasing diastereoselectivity. |

| Chelation | The formyl oxygen and aziridine nitrogen coordinate to a metal cation (e.g., Mg²⁺, Zn²⁺). nih.gov | Forms a rigid intermediate, leading to attack from a specific face, often overriding standard Felkin-Anh predictions. |

| Conformational Bias | The strained aziridine ring and its substituents adopt a low-energy conformation. researchgate.netnih.gov | Creates a preferred trajectory for nucleophilic attack based on minimizing steric hindrance in the transition state (Felkin-Anh model). |

Retention of Configuration in Ring-Opening Reactions

A synthetically crucial aspect of aziridine chemistry is the stereochemical outcome of nucleophilic ring-opening reactions. While such reactions often proceed via an S_N2 mechanism with complete inversion of configuration at the center of attack ethz.ch, transformations involving activated N-acyl or N-sulfonyl aziridines can exhibit retention of configuration.

Research on the ring-opening of optically pure N-trityl and other N-substituted aziridines has shown that the reaction can proceed with retention of the original stereochemistry at the aziridine carbons. researchgate.netnih.gov For instance, the nucleophilic ring-opening of optically pure NH-aziridines in the presence of a Lewis acid like ZnBr₂ occurs selectively to give a single diastereoisomer, proceeding with retention of configuration. researchgate.net Similarly, in reactions where an organometallic reagent adds to the formyl group of an optically pure aziridine-2-carboxaldehyde, the absolute configuration of the asymmetric carbon atom in the aziridine ring remains unchanged. nih.gov

This retention of configuration is often attributed to a double-inversion mechanism or a mechanism involving front-side attack, facilitated by the specific activating group on the nitrogen. The nucleophilic attack typically occurs at the less sterically hindered carbon of the aziridine ring. nih.gov This predictable stereochemical outcome is highly valuable, as it allows for the transfer of chirality from the aziridine starting material to the more complex, ring-opened product.

The table below details findings from studies on the stereochemistry of aziridine ring-opening reactions.

| Aziridine System | Reaction Type | Stereochemical Outcome | Reference |

| Optically pure NH-aziridines + ZnBr₂ | Nucleophilic Ring-Opening | Leads to a single diastereoisomer with retention of configuration. | researchgate.net |

| Chiral N-trityl aziridine alcohols | Self-opening reaction | Occurs with full stereoselectivity and retention of configuration. | researchgate.net |

| Optically pure aziridine-2-carboxaldehyde + Organometallic Reagent | Addition to aldehyde | The (S) configuration of the asymmetric carbon in the aziridine ring does not change. | nih.gov |

| C-glycosides + Thiophenol | Aziridine Ring-Opening | The attack occurs on the less substituted carbon atom in the aziridine. | nih.gov |

This control over stereochemistry, both in reactions at the formyl group and in ring-opening transformations, underscores the value of this compound as a versatile chiral building block in modern organic synthesis.

Computational Studies and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govetprogram.org It has been widely applied to study the reactivity and properties of 2-Formyl-1-trityl-aziridine and related compounds. semanticscholar.org DFT calculations are instrumental in understanding reaction pathways, determining activation energies, and predicting the selectivity of reactions. acs.orgkoreascience.krbeilstein-archives.org

DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions involving aziridines, including those structurally related to this compound. These studies help to distinguish between different possible mechanisms, such as concerted versus stepwise pathways. For instance, in cycloaddition reactions, DFT can determine whether the reaction proceeds through a single transition state or involves the formation of an intermediate. acs.orgacs.org

In the context of aziridination reactions, DFT studies have been used to investigate the role of intermediates like nitrenes. researchgate.net For example, calculations can help determine whether a reaction proceeds via a discrete nitrene intermediate or through a more complex pathway involving the direct addition of an azide. researchgate.net The nature of the substituents on both the aziridine and the reacting partner can significantly influence the preferred reaction pathway, and DFT provides a means to systematically study these effects.

Mechanistic investigations, supported by computational data, have also explored the ring-opening reactions of aziridines. nih.govrsc.org The regioselectivity of nucleophilic attack, a crucial aspect of the reactivity of this compound, can be rationalized by examining the calculated properties of the transition states for different attack pathways. For example, in reactions of N-trityl methyleneaziridines, deuterium labeling studies coupled with mechanistic reasoning suggest that nucleophilic attack occurs predominantly at the C-3 position of the aziridine ring. nih.govrsc.org

A key application of DFT is the calculation of activation energy barriers (ΔG‡) and reaction energies (ΔE). koreascience.kr These values are critical for predicting the feasibility and rate of a chemical reaction. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur.

For example, in the context of cycloaddition reactions, DFT calculations have shown that a concerted (3+2) pathway can be significantly favored over a stepwise (2+2) pathway, with a much lower activation energy. acs.org In one study, the activation energy for a (3+2) transition state was calculated to be only 9.2 kcal/mol. acs.org Similarly, in the study of aziridination by benzenesulfonyl azides, the rate-determining step was identified by calculating the activation barriers for both the initial cycloaddition and the subsequent dinitrogen extrusion, with the latter having a significantly higher barrier. beilstein-archives.org

The following table provides illustrative data from DFT calculations on related aziridination reactions, highlighting the differences in activation energies for various pathways.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Reference |

| Concerted (3+2) Cycloaddition | 9.2 | acs.org |

| Stepwise (2+2) Cycloaddition | ~40 higher than (3+2) | acs.org |

| Dinitrogen extrusion (Endo) | 32.3 | beilstein-archives.org |

| Dinitrogen extrusion (Exo) | 38.6 | beilstein-archives.org |

This table is for illustrative purposes and the values are from studies on related aziridine systems, not specifically this compound.

DFT calculations are a powerful tool for predicting the regioselectivity and stereochemistry of reactions involving chiral molecules like this compound. By calculating the energies of the different possible transition states leading to various regioisomers and stereoisomers, the most likely product can be identified. acs.org

The bulky trityl group on the nitrogen atom of this compound plays a significant role in directing the stereochemical outcome of reactions. Computational models can quantify the steric hindrance and electronic effects of such groups, providing a rationale for the observed selectivity. For instance, in reactions involving nucleophilic attack on the aziridine ring, DFT can help predict whether the attack will occur at the C2 or C3 position and from which face of the ring system. nih.govrsc.org

In cycloaddition reactions, DFT has been used to explain the preference for certain stereoisomers. acs.org The calculations can reveal subtle orbital interactions and steric clashes in the transition states that govern the final stereochemical outcome.

The three-dimensional structure, or conformation, of this compound is crucial to its reactivity. researchgate.net The relative orientation of the formyl group and the trityl group can influence the accessibility of the reactive sites. Computational methods, including DFT, can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. mdpi.com

The bulky trityl group is expected to dominate the conformational landscape, and its interactions with the formyl group and the aziridine ring will determine the preferred spatial arrangement of the molecule. researchgate.net Understanding the conformational preferences is essential for interpreting spectroscopic data and for building accurate models of reaction transition states.

Regioselectivity and Stereochemistry Predictions

Mechanistic Probes and Isotope Tracing Experiments

In conjunction with computational studies, experimental techniques are vital for validating proposed reaction mechanisms. Mechanistic probes and isotope tracing experiments provide direct evidence for the involvement of specific intermediates and the nature of bond-breaking and bond-forming steps. nih.govnih.gov

The deuterium kinetic isotope effect (D-KIE) is a powerful tool for probing the mechanism of reactions involving the breaking of a carbon-hydrogen bond in the rate-determining step. wikipedia.orglibretexts.org It is defined as the ratio of the rate constant of a reaction with a hydrogen atom (kH) to the rate constant of the same reaction with a deuterium atom (kD) at the same position (kH/kD). wikipedia.org

A primary D-KIE, typically in the range of 2-7, is observed when the C-H bond is broken in the rate-limiting step. libretexts.orgmdpi.com A smaller, or secondary, D-KIE can provide information about changes in hybridization at the carbon atom during the reaction. princeton.edu

In the context of reactions involving this compound, D-KIE studies could be used to elucidate the mechanism of, for example, base-catalyzed reactions where a proton is abstracted from the C2 position. A significant D-KIE would provide strong evidence for this proton abstraction being the rate-determining step. Isotope tracing experiments, where a deuterium label is incorporated into the molecule and its fate is followed throughout the reaction, can also provide invaluable mechanistic insights. nih.govnih.gov For instance, in the reductive cleavage of an N-trityl group in a related system, a deuterium kinetic isotope effect was utilized to prevent undesired side reactions. acs.org

Elucidating Intermediates (e.g., carbocation species)

The efficiency and selectivity of reactions involving this compound are often dictated by the transient intermediates formed during the reaction cascade. Mechanistic studies, supported by computational analysis, have pointed to the involvement of carbocationic species in key transformations.

In the context of peptide macrocyclization, a significant application of this aziridine aldehyde, a detailed mechanistic study suggests that the reaction's efficiency is partly due to the formation of a nitrilium ion intermediate . researchgate.net This species, a type of carbocation, is stabilized by electrostatic attraction between its termini and by intramolecular hydrogen bonding. researchgate.net This stabilization is believed to be a critical factor in promoting the desired intramolecular cyclization over competing intermolecular reactions. researchgate.net The involvement of such charged intermediates is a known phenomenon in the chemistry of strained rings; for instance, mechanistic pathways involving both fused aziridine and carbocationic species have been identified in other catalytic reactions. researchgate.net

Kinetic Analysis of Reactions Involving this compound Dimers

Kinetic models for reactions such as reductive aminations must consider these multiple potential pathways. scholaris.ca The observed rate law can provide clues to the dominant pathway. For example, if a kinetic process involving the dimer is rate-limiting, the reaction will be first order with respect to the dimer concentration. Conversely, if the dissociation of the dimer into the monomer precedes the rate-limiting step, the reaction will be half-order in dimer concentration. scholaris.ca

Table 1: Potential Rate Laws in Reactions of Dimeric this compound

| Rate-Limiting Step Involves | Rate Law Equation | Order in [Dimer] | Postulated Mechanism |

|---|---|---|---|

| Dimer | Rate = kobs[Dimer] | First Order | Direct reaction of the dimeric species. scholaris.ca |

| Monomer | Rate = kobs[Dimer]0.5 | Half Order | Dissociation of dimer to monomer precedes the rate-limiting step. scholaris.ca |

Modeling Reaction Pathways with Redimerization Processes

A crucial aspect of modeling these reaction pathways is accounting for the redimerization of the monomeric aziridine aldehyde. This process can compete with the desired reaction sequence. Evidence for this comes from reactions where the dimer participates directly. For example, in the indium-mediated allylation of the aziridine aldehyde dimer, it is proposed that one aldehyde equivalent undergoes allylation, while the other is released as a monomer, which then redimerizes with another monomer unit. scholaris.ca

This observation is significant because it suggests that the dimeric structure can act as a scaffold, enhancing stereoselectivity. scholaris.ca Indeed, when the same reaction was attempted with a monomeric equivalent (a bisulfite adduct), the stereoselectivity was notably lower. scholaris.ca Therefore, accurate kinetic models must incorporate the dissociation/redimerization equilibrium to fully describe the reaction's progress and selectivity.

Selectivity and Kinetics of Aziridine Aldehyde-Driven Peptide Macrocyclization

One of the most powerful applications of this compound is in the multicomponent reaction (MCR) for synthesizing peptide macrocycles from the aziridine aldehyde dimer, peptides, and isocyanides. rsc.orgnih.gov This process is characterized by fast reaction times, excellent diastereoselectivity, and a lack of oligomerization, which is a common side reaction in other macrocyclization methods. nih.gov

Kinetic and mechanistic investigations revealed that this reaction does not follow a traditional Ugi four-component condensation pathway. rsc.orgnih.gov Instead, the evidence supports an imidoanhydride-driven pathway . nih.gov In this mechanism, the aziridine aldehyde reacts with an α-amino amide and an isocyanide to generate a reactive imidoanhydride intermediate. nih.gov The subsequent intramolecular reactions of this intermediate are highly efficient, which helps to explain the high effective molarity observed. nih.gov The participation of the N-terminal amide appears to act as a kinetic trap, preventing intermolecular reactions and guiding the system towards cyclization. nih.gov This unique pathway justifies both the high diastereoselectivity and the rapid kinetics of the macrocyclization process. rsc.orgnih.gov

Table 2: Key Features of Aziridine Aldehyde-Driven Peptide Macrocyclization

| Feature | Observation | Mechanistic Rationale |

|---|---|---|

| Kinetics | Fast reaction times. nih.gov | Efficient intramolecular pathways from the imidoanhydride intermediate. nih.gov |

| Selectivity | Excellent diastereoselectivity. nih.gov | The proposed imidoanhydride pathway and participation of the exocyclic aziridine nucleophile favor a specific stereochemical outcome. rsc.orgnih.gov |

| Side Products | No formation of oligomers. nih.gov | N-terminal amide acts as a kinetic trap, avoiding intermolecular reactivity and increasing the effective molarity for cyclization. nih.gov |

| Proposed Intermediate | Imidoanhydride. nih.gov | Deviates from the traditional Ugi MCR mechanism, explaining the unique reactivity and selectivity. rsc.orgnih.gov |

Future Directions and Emerging Research Areas

Exploration of New Catalytic Systems for Aziridine Transformations

The development of novel catalytic systems is paramount for enhancing the efficiency, selectivity, and scope of reactions involving aziridine aldehydes. Emerging research focuses on several key areas:

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful method for generating reactive intermediates from aziridines. rsc.org This approach can facilitate the ring-opening of aziridines to form azomethine ylides, which are valuable precursors for [3+2] cycloadditions with a wide range of dipolarophiles like olefins and aldehydes. rsc.orgacs.org Future work will likely explore the use of photoredox catalysis in conjunction with nickel catalysis for C(sp³)–C(sp³) cross-coupling reactions, enabling the connection of aziridines with alkyl fragments derived from precursors like acetals. nih.govchemrxiv.org The reductive ring-opening of α-ketoaziridines to β-aminoketones has also been achieved using photoredox catalysis, a strategy that could be adapted for derivatives of 2-formyl-1-trityl-aziridine. nih.gov

Biocatalysis: Enzymes, or "carbene transferases," are being engineered to perform transformations not easily replicated by traditional chemical catalysts. chemrxiv.org A significant breakthrough is the biocatalytic one-carbon ring expansion of aziridines to form chiral azetidines, a reaction that proceeds with exceptional stereocontrol. chemrxiv.orgnih.gov This "new-to-nature" activity demonstrates the potential of evolved cytochrome P450 enzymes to control the fate of highly reactive aziridinium ylide intermediates. chemrxiv.org Future research could adapt these biocatalytic platforms for the asymmetric synthesis of other valuable chiral heterocycles from aziridine precursors. nih.gov

Cooperative Lewis Acid Catalysis: The combination of multiple Lewis acids can enable challenging transformations with high selectivity. For instance, a cooperative system using a chiral (salen)Co complex and an achiral Ti(IV) co-catalyst has been developed for the enantioselective fluoride ring-opening of meso-aziridines. ucla.edu Mechanistic studies suggest a synergistic model where the titanium catalyst activates the aziridine, while the chiral cobalt complex delivers the nucleophile. ucla.edu This dual-catalysis strategy could be applied to this compound to achieve highly controlled ring-opening reactions with various nucleophiles.

Organocatalysis: Simple chiral amines have been established as effective catalysts for the enantioselective aziridination of α,β-unsaturated aldehydes, providing a direct route to chiral 2-formylaziridines. wiley.comdiva-portal.org An innovative strategy involves a post-reaction isomerization (PRI) step, where a transiently formed trans-aziridine is isomerized to the less accessible cis-diastereomer under the influence of an organocatalyst. nih.govacs.orgresearchgate.net This approach highlights how the deliberate choice of catalyst and reaction conditions can alter the outcome of established reactions to access novel stereoisomers. nih.govacs.org

Table 1: Emerging Catalytic Systems for Aziridine Transformations

| Catalytic System | Transformation Type | Key Findings & Potential | Citations |

|---|---|---|---|

| Photoredox Catalysis | Cycloaddition, Cross-Coupling, Ring-Opening | Mild generation of azomethine ylides for cycloadditions; Ni/photoredox dual catalysis for C-C bond formation. | rsc.orgacs.orgnih.govnih.gov |

| Biocatalysis | Ring Expansion | Engineered "carbene transferase" enzymes achieve enantioselective nih.govacs.org-Stevens rearrangement of aziridines to azetidines. | chemrxiv.orgnih.gov |

| Cooperative Lewis Acids | Nucleophilic Ring-Opening | Dual catalyst system (e.g., Co(salen)/Ti(IV)) enables enantioselective desymmetrization of meso-aziridines. | ucla.edu |

| Organocatalysis | Aziridination / Isomerization | Chiral amines catalyze asymmetric aziridination; post-reaction isomerization allows access to otherwise inaccessible cis-aziridine aldehydes. | wiley.comnih.govacs.orgresearchgate.net |

Advanced Computational Approaches for Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the complex reactivity of strained heterocycles like this compound.

Future research will increasingly rely on these methods to:

Elucidate Reaction Mechanisms: DFT calculations are crucial for mapping the potential energy surfaces of reactions involving aziridines. This allows researchers to distinguish between competing pathways, such as the C-N versus C-C bond cleavage in ring-opening reactions, and to predict which substitution patterns favor a desired outcome. acs.org For example, computational studies have been used to model the mechanism of aziridine aldehyde-driven peptide macrocyclization, highlighting the roles of electrostatic attraction and intramolecular hydrogen bonding in the efficiency and stereoselectivity of the process. researchgate.net

Predict Stereochemical Outcomes: The addition of organometallic reagents to aziridine-2-carboxaldehydes often yields products with high diastereoselectivity. Computational modeling can explain these outcomes by analyzing the ground-state conformations of the aldehyde and the transition state energies of different attack trajectories (e.g., Felkin-Anh vs. anti-Felkin-Anh models). nih.gov This predictive power is essential for designing new stereoselective reactions.

Guide Catalyst Design: Mechanistic and computational studies can reveal the subtle factors that control chemoselectivity in catalytic reactions. For instance, in silver-catalyzed nitrene transfer, calculations have shown that the ligand-to-metal ratio creates different steric environments at the catalytic center, dictating whether the reaction proceeds via aziridination or C-H amination. nih.gov Such insights are vital for the rational design of new, more effective catalysts for transformations of this compound.

Development of Sustainable and Green Synthetic Routes to Aziridine Derivatives

The synthesis and manipulation of aziridines often involve hazardous reagents and intermediates. A major future direction is the development of greener and more sustainable synthetic protocols, aligning with the principles of green chemistry. ethernet.edu.et

Continuous Flow Chemistry: Performing reactions in microreactors or mesoreactors under continuous flow offers significant advantages in safety, efficiency, and scalability. akjournals.combeilstein-journals.org This technology allows for precise control over reaction parameters like temperature and residence time, which can lead to higher yields and selectivities. acs.org Crucially, it minimizes the handling of potentially hazardous intermediates, such as organic azides or the aziridines themselves, by generating and consuming them in a "telescoped" process. akjournals.comorganic-chemistry.org Flow systems have been successfully developed for the synthesis of N-sulfonyl and N-aryl aziridines and their subsequent ring-opening, demonstrating the viability of this approach for producing aziridine derivatives more safely and efficiently. akjournals.comorganic-chemistry.orgnih.gov

Mechanochemistry: The use of mechanical force (e.g., ball-milling) to drive chemical reactions is an emerging green technique that can significantly reduce or eliminate the need for bulk solvents. thieme-connect.com Research into the mechanochemistry of aziridines aims to use mechanical force to selectively break the strained C-N bonds, generating reactive intermediates like azomethine ylides for subsequent transformations. acs.orgacs.org This approach could provide a solvent-free route to complex molecules derived from aziridine precursors.

Biocatalysis and Green Solvents: As mentioned previously, biocatalysis represents a cornerstone of green chemistry, utilizing enzymes that operate under mild, aqueous conditions. ethernet.edu.etmdpi.com Coupling these enzymatic methods with the use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), further enhances the sustainability of synthetic routes to aziridine derivatives. beilstein-journals.org A mixed flow-batch approach using a single green solvent has been reported for the quantitative conversion of vinyl azides into 2H-azirines and their subsequent transformation into NH-aziridines, showcasing a sustainable and potentially automatable method. beilstein-journals.org

Expanding the Scope of Multicomponent Reactions Involving Aziridine Aldehydes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. google.com The amphoteric nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic nitrogen (after potential activation), makes it an ideal substrate for novel MCRs.

Future research will focus on expanding the utility of aziridine aldehydes in isocyanide-based MCRs, such as the Ugi and Passerini reactions. google.comscholaris.ca The dimeric form of unprotected aziridine aldehydes has been shown to participate in these reactions to generate complex products like peptide macrocycles. researchgate.netscholaris.ca Investigations into the mechanism of these processes have revealed significant deviations from traditional MCR pathways, suggesting that the unique structure of the aziridine aldehyde dimer plays a key role in directing reactivity and selectivity. researchgate.net Expanding the range of isocyanides, amines, and carboxylic acids compatible with these reactions will enable the rapid assembly of diverse and structurally complex molecular libraries based on the aziridine scaffold. scholaris.camdpi.com

Applications in Materials Science and Polymer Chemistry

The inherent ring strain of the aziridine nucleus makes it a functional "mechanophore"—a chemical moiety that can respond to mechanical force. This property opens up exciting new applications in materials science and polymer chemistry.

The primary emerging area is the development of force-responsive polymers. acs.orgacs.org By incorporating aziridine units into the main chain or side chains of a polymer, these strained rings can act as latent cross-linking points. acs.orgacs.org The application of mechanical force (e.g., via ultrasonication) can selectively rupture the aziridine ring to generate reactive intermediates, such as azomethine ylides. acs.org These intermediates can then react further to form new bonds, effectively cross-linking the polymer chains and altering the material's properties, such as its strength or stiffness. acs.orgacs.org This concept paves the way for creating "smart" materials that can strengthen or self-heal in response to mechanical stress. Research in this area involves developing synthetic strategies to access high-density aziridine-containing polymers, often through the decomposition of polytriazoline precursors, which serve as stable synthons for the more reactive polyaziridines. acs.orgacs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Formyl-1-trityl-aziridine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves aziridine functionalization via formylation and trityl protection. A common approach is to start with 1-trityl-aziridine and perform formylation using formic acid derivatives (e.g., DMF/POCl₃) under anhydrous conditions. Yields can be enhanced by optimizing stoichiometry (e.g., 1.2 equivalents of formylating agent) and reaction temperature (0–5°C to minimize side reactions). Purification via column chromatography (hexane/EtOAc gradient) is critical to isolate the product .

- Data Consideration : Monitor reaction progress by TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and characterize using NMR (distinct aldehyde proton at δ 9.8–10.2 ppm) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : NMR should show the trityl group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and the aziridine ring protons (δ 2.5–3.5 ppm, coupled doublets). The formyl proton appears as a singlet due to lack of neighboring protons .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak for (calculated [M+H]⁺: 340.1696).

- HPLC : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the key challenges in stabilizing this compound during storage?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials. Use molecular sieves (3Å) in the storage container to absorb residual moisture. Regularly monitor degradation via NMR; look for aldehyde oxidation (disappearance of δ 9.8–10.2 ppm peak) or trityl group cleavage .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group influence the reactivity of 1-trityl-aziridine in ring-opening reactions?

- Methodological Answer : The formyl group increases electrophilicity at the aziridine’s C-2 position, making it more susceptible to nucleophilic attack. For example, in reactions with amines, the ring opens regioselectively at C-2. Computational studies (DFT calculations at the B3LYP/6-31G* level) can predict charge distribution and transition states. Validate experimentally via NMR to track carbon electronic environments .

Q. What strategies can be employed to resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer : Use NOESY NMR to determine spatial proximity of protons in diastereomeric products. For example, in cycloaddition products, cross-peaks between the trityl aromatic protons and specific aziridine protons can confirm configuration. X-ray crystallography is definitive; grow crystals via vapor diffusion (e.g., hexane/DCM) and solve structures using SHELX .

Q. How do solvent effects and Lewis acids modulate the kinetics of aziridine ring functionalization?

- Methodological Answer : Polar aprotic solvents (e.g., THF, DCM) enhance electrophilicity, while Lewis acids (e.g., BF₃·OEt₂) stabilize transition states. Conduct kinetic studies using in situ IR or stopped-flow NMR to monitor reaction rates. For example, BF₃·OEt₂ accelerates formylation by 3-fold in DCM at 25°C. Tabulate rate constants () under varying conditions .

Q. Can computational models predict the regioselectivity of this compound in [3+2] cycloadditions?

- Methodological Answer : Yes. Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (FMOs). The LUMO of the aziridine (localized at C-2) interacts with the HOMO of dipolarophiles like nitrones. Validate predictions experimentally: reactions with methyl acrylate should yield C-2 adducts as major products (>80% by NMR) .

Data Contradictions and Resolution

Q. Discrepancies in reported NMR shifts for this compound: How to address them?

- Methodological Answer : Variations arise from solvent (CDCl₃ vs. DMSO-d₆) and concentration. Standardize conditions: use CDCl₃ (0.03 M) and reference the aldehyde proton to TMS. Cross-validate with COSY to confirm coupling patterns. If shifts still conflict, check for residual water (broad peak at δ 1.5 ppm) or impurities .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | ||

| NMR (CDCl₃) | δ 9.9 (s, 1H, CHO), 7.2–7.4 (m, 15H, Tr) | |

| HRMS ([M+H]⁺) | 340.1696 | |

| Stability | –20°C, inert atmosphere, dark |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。